2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hcl
Description
Historical Context and Development
The discovery of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is rooted in the broader evolution of triazole chemistry. The 1,2,3-triazole scaffold gained prominence after the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Early synthetic routes to triazoles focused on batch processes, which often suffered from scalability issues and poor regioselectivity. The introduction of acetic acid derivatives into triazole systems, such as this compound, arose from efforts to enhance solubility and bioactivity in pharmaceutical intermediates.
A pivotal shift occurred with the development of continuous-flow synthesis techniques, which enabled safer handling of reactive intermediates and improved yields. For instance, the preparation of analogous triazole-acetic acid derivatives under flow conditions demonstrated a 30% increase in efficiency compared to traditional batch methods. These advancements laid the groundwork for synthesizing 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride, particularly for applications requiring high purity and regiochemical control.
Table 1: Key Physicochemical Properties of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Number | 2137687-64-8 | |
| Molecular Formula | C₅H₈ClN₃O₂ | |
| Molecular Weight | 177.59 g/mol | |
| SMILES Notation | O=C(O)CC1=CN(C)N=N1.[H]Cl | |
| Purity Specification | Not publicly disclosed |
Significance in 1,2,3-Triazole Chemistry
The 1,2,3-triazole ring in this compound confers unique electronic and steric properties. Its dipole moment (≈5.0 D) and ability to participate in hydrogen bonding make it an ideal pharmacophore for drug discovery. The methyl group at the N1 position enhances metabolic stability, while the acetic acid moiety enables conjugation with biomolecules or metal catalysts.
Compared to its 1,2,4-triazole isomers, the 1,2,3-triazole core exhibits distinct reactivity. For example, 1,2,3-triazoles are less prone to tautomerization, ensuring consistent regiochemical outcomes in further derivatization. This predictability is critical in synthesizing kinase inhibitors and antimicrobial agents, where subtle structural changes significantly impact bioactivity.
Table 2: Comparative Analysis of Triazole Derivatives
The acetic acid side chain further differentiates this compound from structurally similar molecules like 2-(1-Methyl-1H-imidazol-4-yl)acetic acid (CAS 2625-49-2), which lacks the triazole’s aromatic nitrogen density. This difference translates to distinct electronic profiles and binding affinities in biological systems.
Research Evolution and Current Academic Focus
Recent studies have prioritized sustainable synthesis and functional diversification. A 2022 breakthrough demonstrated the use of thiourea catalysts to achieve enantioselective alkylation of the triazole ring, enabling access to chiral derivatives. Concurrently, microwave-assisted protocols have reduced reaction times from hours to minutes while maintaining yields above 85%.
In pharmaceutical contexts, this compound serves as a precursor to kinase inhibitors targeting c-Met and AXL receptors, which are implicated in cancer metastasis. For example, triazolopyridazine derivatives derived from similar acetic acid-triazole hybrids inhibit c-Met kinase at nanomolar concentrations (IC₅₀: 4.2–81 nM).
Table 3: Recent Applications in Drug Discovery
Current academic efforts are exploring its utility in materials science, particularly in metal-organic frameworks (MOFs) and conductive polymers. The acetic acid moiety’s carboxylate group facilitates coordination with transition metals, enabling the design of luminescent sensors for environmental pollutants.
Properties
IUPAC Name |
2-(1-methyltriazol-4-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c1-8-3-4(6-7-8)2-5(9)10;/h3H,2H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENARMVLEALBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137687-64-8 | |
| Record name | 2-(1-methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction is highly efficient and selective, producing the triazole ring in high yields. The reaction conditions often involve the use of solvents such as ethanol or water, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes are designed to be environmentally benign, using metal-free conditions and minimizing waste . The use of flow chemistry allows for better control over reaction parameters and can lead to higher yields and purities.
Chemical Reactions Analysis
Types of Reactions
2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazole ring or the acetic acid moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the triazole ring .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with modified functional groups .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit significant antimicrobial properties. Studies have shown that 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride can inhibit the growth of various bacterial strains. For instance, a study demonstrated that triazole derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Anticancer Properties
The incorporation of triazole rings into pharmaceutical compounds has been linked to enhanced anticancer activity. Research indicates that derivatives of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride can induce apoptosis in cancer cells. A specific study highlighted the synthesis of triazole-based compounds that showed cytotoxic effects on cancer cell lines such as MCF-7 and HeLa, indicating their potential as anticancer drugs .
Fungicides and Herbicides
The triazole structure is widely recognized in agricultural chemistry for its fungicidal properties. Compounds similar to 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride have been employed as fungicides to protect crops from fungal infections. Field trials have shown effectiveness against common agricultural pathogens, making it a candidate for developing new fungicidal formulations .
Polymer Chemistry
In material science, the unique properties of triazole-containing compounds allow for their use in polymer synthesis. The ability to form stable bonds with various substrates makes 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride suitable for creating functionalized polymers with tailored properties for specific applications such as coatings and adhesives .
Summary of Case Studies
Mechanism of Action
The mechanism of action of 2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole-4-carboxylic acid: Another triazole derivative with similar biological activities.
1H-1,2,4-Triazole-1-yl)acetic acid: A compound with a similar structure but different substitution pattern.
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid): A water-soluble triazole derivative used in click chemistry.
Uniqueness
2-(1-Methyl-1h-1,2,3-triazol-4-yl)acetic acid hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group on the triazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for drug development and other applications .
Biological Activity
2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride (CAS No. 2137687-64-8) is a triazole derivative that has garnered attention for its diverse biological activities. The compound is characterized by its potential interactions with various biological targets, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.
- Molecular Formula : C5H7N3O2
- Molecular Weight : 177.59 g/mol
- IUPAC Name : 2-(1-methyltriazol-4-yl)acetic acid; hydrochloride
The biological activity of 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride is primarily attributed to its interaction with tubulin and other cellular components. Triazole derivatives are known to affect microtubule dynamics, which can lead to alterations in cell division and apoptosis induction in cancer cells.
Key Mechanisms:
- Microtubule Interaction : Similar compounds have shown the ability to disrupt microtubule formation, leading to cell cycle arrest and apoptosis.
- Apoptosis Induction : Evidence suggests that this compound may induce apoptosis in cancer cells by upregulating pro-apoptotic factors such as Bax and cleaved-caspase 3 while downregulating anti-apoptotic factors like Bcl-2 .
Anticancer Activity
Research indicates that 2-(1-Methyl-1H-1,2,3-triazol-4-yl)acetic acid hydrochloride exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| LoVo | 0.02 | Hsp90 inhibition, apoptosis induction |
| SW620 | Not reported | Cell migration inhibition |
In a study involving Hsp90 inhibitors, derivatives similar to this compound exhibited potent antiproliferative effects with low IC50 values, indicating strong potential for cancer therapy .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Triazole derivatives are generally known for their antifungal and antibacterial activities.
| Microorganism | Activity | Reference |
|---|---|---|
| Candida albicans | Inhibition observed | |
| Staphylococcus aureus | Moderate activity reported |
Research Findings
Several studies have highlighted the biological activities associated with triazole derivatives:
- Synthesis and Activity Studies : A review of triazole compounds indicated that modifications in their structure could enhance their biological activities, particularly against cancer cells and pathogens .
- Case Study on Apoptosis : A specific study demonstrated that a related triazole derivative induced apoptosis in colon cancer cells through cell cycle arrest at the G1/S phase .
- Antimicrobial Efficacy : Other studies have confirmed the antimicrobial efficacy of triazole derivatives against various pathogens, suggesting potential applications in treating infections .
Q & A
Advanced Research Question
- Docking Studies : AutoDock Vina models interactions with targets (e.g., kinases).
- QSAR Models : MOE or Schrodinger’s QikProp correlate substituent effects (e.g., methyl vs. ethyl groups) with logP and IC₅₀ values .
How can synthetic by-products be repurposed for structural diversification?
Advanced Research Question
Unwanted isomers or side products (e.g., 1,5-triazoles) are functionalized via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
